molecular formula C9H10BN3O2 B595183 (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1310404-10-4

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid

Cat. No. B595183
CAS RN: 1310404-10-4
M. Wt: 203.008
InChI Key: WBYDEDQTWOGCIV-UHFFFAOYSA-N
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Description

The compound “(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid” is a heterocyclic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It has a molecular weight of 203.2 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid has been used in various scientific research applications, including drug discovery and enzyme inhibition studies. This compound has been shown to be a highly effective inhibitor of the enzyme proteasome, which plays a critical role in the degradation of proteins in cells. Inhibition of proteasome activity has been linked to the treatment of various diseases, including cancer and neurodegenerative disorders. This compound has also been used as a tool for studying the role of proteasome inhibition in these diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid in lab experiments is its high potency and selectivity for proteasome inhibition. This makes it a valuable tool for studying the role of proteasome inhibition in various diseases. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be given to the concentration and duration of this compound exposure in lab experiments.

Future Directions

There are several future directions for research on (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties for use in drug development. Another area of interest is the role of proteasome inhibition in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of cancer and neurodegenerative disorders is an area of active research. Overall, this compound has significant potential for further research and development in the field of medicinal chemistry and drug discovery.

Synthesis Methods

The synthesis of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid involves the reaction of 2-methyl-1H-imidazole with pyridine-2-boronic acid in the presence of a palladium catalyst. This reaction yields this compound as a white solid with a high degree of purity. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[6-(2-methylimidazol-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c1-7-11-5-6-13(7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYDEDQTWOGCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=CN=C2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671279
Record name [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310404-10-4
Record name Boronic acid, B-[6-(2-methyl-1H-imidazol-1-yl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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